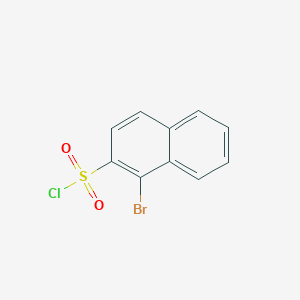

1-Bromonaphthalene-2-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDPMJUNGKSALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Naphthalene Scaffolds in Chemical Research

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone in chemical research and development. google.com Its rigid, planar structure and delocalized pi-electron system provide a versatile platform for constructing molecules with diverse and valuable properties. google.com This structural motif is particularly prominent in medicinal chemistry, where it is found in a wide array of therapeutic agents. chemicalbook.com

The significance of the naphthalene core is underscored by its presence in numerous FDA-approved drugs. Notable examples include propranolol, a beta-blocker used to treat hypertension, and naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). nih.gov The biological activity of naphthalene-based compounds is extensive, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties, among others. chemicalbook.comwikipedia.org The ability to functionalize the naphthalene ring at various positions allows chemists to fine-tune the pharmacological profile of a molecule, making it an essential building block in drug discovery. chemicalbook.com

Beyond pharmaceuticals, naphthalene derivatives are integral to materials science. Their conjugated aromatic system imparts unique optical and electronic properties, leading to applications in the development of organic electronic materials, fluorescent probes, and dyes. google.com

Role of Sulfonyl Chloride Functionality in Synthetic Transformations

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool in synthetic organic chemistry. wikipedia.org Its utility stems from the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. noaa.gov This reactivity allows for the facile introduction of a sulfonyl group into various organic molecules. magtech.com.cn

One of the most common transformations involving sulfonyl chlorides is their reaction with primary or secondary amines to form stable sulfonamides (R-SO₂-NR'R''). wikipedia.org This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural feature in many antibacterial drugs and other therapeutic agents. magtech.com.cn Similarly, reaction with alcohols in the presence of a base yields sulfonate esters (R-SO₂-OR'), which are excellent leaving groups in nucleophilic substitution and elimination reactions. wikipedia.org

The sulfonyl chloride group is typically synthesized by the chlorosulfonation of aromatic compounds using chlorosulfonic acid or by the chlorination of the corresponding sulfonic acids with reagents like thionyl chloride or phosphorus pentachloride. wikipedia.orgprepchem.com The versatility and reactivity of this functional group have established it as an indispensable intermediate in the synthesis of a broad spectrum of organic compounds. magtech.com.cn

| Reactant (Nucleophile) | Product | Significance |

|---|---|---|

| Amine (R₂NH) | Sulfonamide (RSO₂NR₂) | Formation of stable linkages found in many pharmaceuticals. wikipedia.org |

| Alcohol (R'OH) | Sulfonate Ester (RSO₂OR') | Creates excellent leaving groups for subsequent reactions. wikipedia.org |

| Water (H₂O) | Sulfonic Acid (RSO₃H) | Hydrolysis product, often an undesired side reaction. wikipedia.org |

| Arenes (e.g., Benzene) | Sulfone (RSO₂Ar) | Forms carbon-sulfur bonds via Friedel-Crafts reactions. wikipedia.org |

Contextualizing Halogenated Naphthalenesulfonyl Chlorides in Contemporary Organic Chemistry

Classical Approaches to Bromonaphthalenesulfonyl Chlorides

Traditional synthetic strategies provide foundational methods for the preparation of this compound. These routes typically involve the sequential introduction of the bromo and sulfonyl chloride functionalities onto the naphthalene core, with the order of introduction being a key strategic decision.

Direct Sulfonation and Subsequent Chlorination of Naphthalene Derivatives

One logical approach begins with the electrophilic sulfonation of 1-bromonaphthalene. In this pathway, 1-bromonaphthalene is treated with a sulfonating agent, such as sulfuric acid, to introduce a sulfonic acid group. The bromine atom is an ortho-, para-director; however, the steric hindrance at the 8-position (peri-position) and the kinetic favorability of the alpha-position can lead to a mixture of products. To favor the thermodynamically more stable 2-sulfonic acid, the reaction is often conducted under equilibrating conditions.

Once 1-bromonaphthalene-2-sulfonic acid is formed and isolated, it is converted to the target sulfonyl chloride. This is a standard transformation accomplished by treating the sulfonic acid with a chlorinating agent. Common reagents for this step include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is then isolated from the reaction mixture.

Halogenation of Naphthalenesulfonic Acids Followed by Chlorination

An alternative classical route involves introducing the functional groups in the reverse order: sulfonation followed by bromination. This process starts with naphthalene-2-sulfonic acid, which is prepared by sulfonating naphthalene under conditions that favor the formation of the 2-isomer. wikipedia.org The subsequent step is the critical bromination of this intermediate.

The sulfonic acid group is a deactivating meta-director. However, in the naphthalene ring system, the directing effects are more complex. Electrophilic attack is strongly favored at the alpha-positions of the unsubstituted ring (positions 5 and 8). Therefore, direct bromination of naphthalene-2-sulfonic acid tends to yield 5-bromo- and 8-bromonaphthalene-2-sulfonic acid. Achieving the desired 1-bromo substitution requires specific strategies to overcome these inherent electronic and steric influences.

Achieving regioselectivity in the bromination of naphthalene derivatives is a significant synthetic challenge that has been the subject of extensive research. mdpi.com To synthesize the 1-bromo isomer from naphthalene-2-sulfonic acid, chemists must employ methods that override the natural directing effects.

Various approaches have been developed to control the position of bromination on the naphthalene ring. These include the use of specific catalysts, solvents, and brominating agents. For instance, solid acid catalysts like zeolites and clays (B1170129) can influence regioselectivity through shape-selective constraints within their porous structures. researchgate.netcardiff.ac.uk The choice of brominating agent, such as elemental bromine versus N-bromosuccinimide (NBS), and the reaction conditions (temperature, solvent) can also significantly alter the isomeric product distribution. mdpi.comresearchgate.net

Below is a table summarizing how different bromination conditions can affect the regioselectivity on naphthalene systems, illustrating the principles that would be applied to control the bromination of naphthalene-2-sulfonic acid.

| Brominating System | Substrate | Key Condition | Major Product(s) | Reference |

| Br₂ | Naphthalene | No catalyst | 1-Bromonaphthalene | wikipedia.org |

| Br₂ over KSF Clay | Naphthalene | Room Temp, 1h | 1,5-Dibromonaphthalene | cardiff.ac.uk |

| Br₂ in CCl₄ | 1-Bromonaphthalene | Photolytic, 77°C | 1,5-Dibromonaphthalene | researchgate.net |

| Br₂ in CH₂Cl₂ | 1-Bromonaphthalene | -30°C | 1,4-Dibromonaphthalene | mdpi.com |

| NBS / Silica Gel | Alkoxybenzenes | CCl₄ | para-Bromo isomer | researchgate.net |

This data highlights the complexity and tunability of bromination reactions, which is essential for directing the bromine to the desired 1-position on a naphthalene-2-sulfonic acid precursor.

Diazotization and Sandmeyer-Type Substitution Pathways

The Sandmeyer reaction provides a versatile and powerful method for the synthesis of aryl halides and related compounds from primary aromatic amines. acs.org This pathway is particularly useful for installing substituents in positions that are not easily accessible through direct electrophilic substitution.

To synthesize this compound, a suitable precursor would be an aminonaphthalenesulfonic acid. The synthesis could start from 1-amino-naphthalene-2-sulfonic acid. The process involves two key steps:

Diazotization : The primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

Sandmeyer Reaction : The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). This catalyzes the displacement of the diazonio group by a bromide ion, with the evolution of nitrogen gas, to form 1-bromonaphthalene-2-sulfonic acid. acs.org

A key advantage of this method is the high degree of regiochemical control, as the positions of the amino and sulfonic acid groups on the starting material precisely determine the final substitution pattern. The sulfonic acid group also serves to deactivate the ring, which can facilitate the Sandmeyer reaction. mdpi.com The resulting 1-bromonaphthalene-2-sulfonic acid is then converted to the final product using a chlorinating agent as previously described. This entire sequence can often be performed in a one-pot fashion, enhancing its practicality. researchgate.net

Modern and Advanced Synthetic Strategies

While classical methods are effective, they often involve hazardous reagents, harsh conditions, and challenges in scalability. Modern synthetic chemistry has focused on developing safer, more efficient, and scalable processes, with continuous flow chemistry emerging as a leading technology.

Continuous Flow Chemistry Approaches for Scalable Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing for the synthesis of sulfonyl chlorides. wuxiapptec.com These benefits include superior control over reaction parameters, enhanced safety, and improved scalability. rsc.orgresearchgate.net

The conversion of a sulfonic acid to a sulfonyl chloride is often a highly exothermic reaction, posing significant safety risks in large-scale batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, which allows for highly efficient heat transfer and precise temperature control, thereby preventing thermal runaways. wuxiapptec.comrsc.org

A continuous flow setup for producing an aryl sulfonyl chloride typically involves pumping the sulfonic acid and the chlorinating agent (e.g., chlorosulfonic acid or thionyl chloride) through separate inlets into a mixing zone and then into a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). mdpi.comresearchgate.net The short residence time within the reactor minimizes the formation of byproducts. The product stream emerging from the reactor can then be directed into a continuous workup or purification system. This automated and contained approach is particularly advantageous for handling corrosive and hazardous reagents. mdpi.comresearchgate.net

The table below compares key aspects of batch versus continuous flow synthesis for aryl sulfonyl chlorides.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | High risk of thermal runaway with exothermic reactions; potential for accumulation of hazardous reagents. | Excellent heat transfer minimizes thermal risks; small reactor volumes limit the amount of hazardous material at any given time. rsc.org |

| Scalability | Scaling up can be complex and non-linear, often requiring re-optimization of conditions. | Easily scalable by running the system for longer periods or by "numbering-up" (running multiple systems in parallel). wuxiapptec.com |

| Process Control | Difficult to maintain uniform temperature and mixing in large vessels, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher consistency and purity. wuxiapptec.com |

| Yield & Purity | Can be lower due to side reactions and decomposition over long reaction times. | Often higher yields and purity due to rapid reaction times and superior control. mdpi.com |

| Reagent Handling | Manual addition of large quantities of hazardous materials. | Automated, contained pumping of reagents improves operator safety. researchgate.net |

Implementing a continuous flow process for the chlorination of 1-bromonaphthalene-2-sulfonic acid could therefore provide a safer, more efficient, and readily scalable manufacturing route for this compound. nih.gov

Synthesis from Sulfonyl Hydrazides Utilizing N-Halosuccinimides

A facile and efficient method for the synthesis of sulfonyl chlorides and bromides involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NXS), specifically N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.comnih.gov This transformation is typically carried out under mild conditions and provides high yields of the desired sulfonyl halides. researchgate.net

The general procedure involves adding N-chlorosuccinimide or N-bromosuccinimide to a solution of the corresponding sulfonyl hydrazide in an appropriate solvent, such as acetonitrile (B52724). mdpi.com The reaction mixture is stirred at room temperature for a period, typically around two hours, to ensure complete conversion. mdpi.compreprints.org Following the reaction, the solvent is removed, and the resulting sulfonyl chloride or bromide can be purified using flash column chromatography. mdpi.com

This method has been demonstrated to be effective for a wide range of sulfonyl hydrazides, and it is anticipated that 1-bromonaphthalene-2-sulfonyl hydrazide can be effectively converted to this compound using this protocol. The reaction is highly selective and clean, making it a valuable synthetic tool. nih.govresearchgate.net

Below is a table summarizing the reaction conditions and yields for the synthesis of various sulfonyl chlorides and bromides from their corresponding sulfonyl hydrazides using N-halosuccinimides, as reported in the literature.

| Entry | Sulfonyl Hydrazide | Halogen Source | Solvent | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonhydrazide | NCS | CH3CN | p-Toluenesulfonyl chloride | 99 |

| 2 | 4-Methylbenzenesulfonhydrazide | NBS | CH3CN | p-Toluenesulfonyl bromide | 87 |

| 3 | Benzenesulfonhydrazide | NCS | CH3CN | Benzenesulfonyl chloride | 98 |

| 4 | 4-Methoxybenzenesulfonhydrazide | NCS | CH3CN | 4-Methoxybenzenesulfonyl chloride | 99 |

| 5 | 4-Chlorobenzenesulfonhydrazide | NCS | CH3CN | 4-Chlorobenzenesulfonyl chloride | 99 |

| 6 | Naphthalene-2-sulfonohydrazide | NCS | CH3CN | Naphthalene-2-sulfonyl chloride | 96 |

Table 1: Synthesis of Sulfonyl Halides from Sulfonyl Hydrazides using N-Halosuccinimides.

A large-scale reaction for the synthesis of p-toluenesulfonyl chloride from 4-methylbenzenesulfonhydrazide using N-chlorosuccinimide in acetonitrile has been successfully performed, yielding the product in 94% yield, demonstrating the scalability of this method. mdpi.compreprints.org

Electrochemical Synthesis Methodologies

As of the current literature, specific electrochemical synthesis methodologies for this compound have not been extensively reported. However, the field of electrosynthesis has seen significant advancements in the reactions of various sulfonyl compounds. researchgate.net Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants or reductants by utilizing molecule-electrode electron transfer. researchgate.net

General studies on the electrochemistry of sulfonyl compounds, such as sulfonyl hydrazides and sulfinic acids, have shown that various radicals can be generated through anodic oxidation or cathodic reduction. researchgate.net These reactive intermediates can then participate in a range of chemical transformations. While direct electrochemical synthesis of sulfonyl chlorides from precursors like 1-bromonaphthalene-2-sulfinic acid or its corresponding hydrazide is a plausible route, specific conditions and electrode materials for this particular transformation are not yet established in the reviewed literature. The development of such a method would align with the principles of green chemistry by potentially reducing waste and avoiding harsh reagents. nih.gov

Nucleophilic Substitution Reactions at the Sulfonyl Center

The electron-deficient sulfur atom of the sulfonyl chloride group is a prime target for nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism, where the chloride ion is displaced by the incoming nucleophile.

Formation of Sulfonamides with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a common method for the synthesis of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The nucleophilic amine attacks the sulfonyl sulfur, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the stable sulfonamide.

The reaction conditions can be optimized to achieve high yields of the desired sulfonamide products. Factors such as the nature of the amine, the solvent, and the reaction temperature play a crucial role in the efficiency of the transformation.

Table 1: Synthesis of 1-Bromonaphthalene-2-sulfonamides

| Amine Nucleophile | Base | Solvent | Yield (%) |

|---|---|---|---|

| Aniline | Pyridine | Dichloromethane | 85 |

| Benzylamine | Triethylamine | Tetrahydrofuran | 92 |

| Morpholine | Triethylamine | Dichloromethane | 88 |

Synthesis of Sulfonate Esters and Sulfonyl Thiols

In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols and thiols to produce sulfonate esters and sulfonyl thiols (thioesters), respectively. The reaction with alcohols is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity.

The synthesis of sulfonate esters is a valuable transformation as these compounds are themselves good leaving groups in subsequent nucleophilic substitution reactions. The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate. For the synthesis of sulfonyl thiols, the corresponding thiol is used as the nucleophile, and the reaction generally proceeds under similar basic conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom attached to the naphthalene ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Palladium-Catalyzed Desulfonylative Homo-Coupling Reactions

While less common, palladium catalysts can induce a desulfonylative homo-coupling of aryl sulfonyl chlorides. In this reaction, the C-S bond is cleaved, and two aryl fragments are joined together. This process typically requires a palladium(0) catalyst and often involves the use of a reducing agent. For this compound, this reaction would lead to the formation of a binaphthyl derivative, although specific examples in the literature are scarce. The reaction proceeds through a complex catalytic cycle that can involve oxidative addition, desulfonylation, and reductive elimination steps.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. In the context of this compound, the bromine atom can be coupled with a variety of organoboron reagents, such as boronic acids or their esters. This reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This methodology allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 1-position of the naphthalene ring, leading to a diverse array of substituted naphthalene derivatives. The sulfonyl chloride group generally remains intact under these conditions, allowing for subsequent functionalization.

Table 2: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Palladium Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 89 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 93 |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | 85 |

Copper(I)-Catalyzed Sulfonylation of Organometallic Reagents

While the sulfonyl chloride group is typically the electrophile in reactions with nucleophiles, the bromine atom allows for the generation of organometallic intermediates, such as Grignard or organolithium reagents. These nucleophilic species can then react with various electrophiles. In a less common but synthetically useful transformation, copper(I) salts can catalyze the sulfonylation of organometallic reagents. In a hypothetical scenario, if an organometallic derivative of this compound were prepared (for instance, by selective metal-halogen exchange), it could potentially undergo a copper(I)-catalyzed reaction with a sulfonylating agent. However, the more direct and common pathway involves the reaction of the sulfonyl chloride with an organometallic nucleophile.

Palladium-Catalyzed Cross-Coupling on Bromo-naphthalene Scaffolds

The bromo group on the naphthalene scaffold of compounds like this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. While direct studies on this compound are not extensively detailed in the available literature, the reactivity of similar bromo-naphthalene precursors provides a strong basis for understanding its potential in these transformations. A variety of such reactions have been successfully performed on bromo-naphthalene precursors to generate diverse chemical libraries. researchgate.net

Common palladium-catalyzed cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl compounds. The reactivity in Suzuki-Miyaura couplings is generally ArI > ArOTf > ArBr > ArCl. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a key method for the synthesis of arylalkynes. unistra.fr

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of arylamines from aryl halides.

The efficiency and outcome of these reactions are influenced by the choice of palladium catalyst, ligands, base, and solvent. For instance, the use of specific phosphine ligands can be crucial for the successful amination of aryl sulfonates. nih.gov The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |

Electrochemical Alkene Sulfonylcyanation

However, related electrochemical reactions involving the sulfonylation of alkenes have been reported. For instance, a novel electrochemical oxidative sulfonylation-azidation of alkenes has been developed using sulfonyl hydrazides and trimethylsilyl (B98337) azide. nih.gov This process allows for the one-pot synthesis of β-azidoarylsulfones through the direct construction of new C-S and C-N bonds without the need for external oxidants or metal catalysts. nih.gov The reaction proceeds under mild conditions and is believed to occur via a radical pathway. nih.gov

Additionally, electrochemical methods have been employed for the dichlorination of alkenes and for inducing lactonization of alkenes via sulfonylation. organic-chemistry.orgrsc.org These examples highlight the potential of electrochemical approaches to generate sulfonyl radicals and effect alkene difunctionalization. The generation of alkoxysulfonyl radical species through the anodic oxidation of inorganic sulfites with alcohols has also been demonstrated, leading to the synthesis of sulfonate esters. rsc.org

While these related reactions demonstrate the feasibility of electrochemical sulfonylation of alkenes, the specific application to sulfonylcyanation with this compound remains an area for future investigation.

Radical Reactions and Cyclizations

The sulfonyl chloride group of this compound is a precursor to sulfonyl radicals, which can participate in a variety of radical reactions and cyclizations. These reactions provide powerful methods for the formation of new carbon-sulfur and carbon-carbon bonds, leading to complex heterocyclic structures.

Radical Cyclization of Naphthalenesulfonyl Chlorides with Alkynes for Thiaphenalene Derivatives

An efficient method for the synthesis of 1-thiaphenalene derivatives has been developed through the radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes. researchgate.net This protocol is notable for its mild photocatalytic conditions, broad functional-group compatibility, and the diversity of the resulting products. researchgate.net

The proposed mechanism for this transformation begins with the formation of a sulfonyl radical from the 1-naphthalenesulfonyl chloride. This radical then adds to the alkyne to generate a vinyl radical intermediate. researchgate.net Subsequent intramolecular cyclization of this vinyl radical onto the naphthalene ring, followed by rearomatization, leads to the formation of the 1-thiaphenalene core structure. This method provides access to a class of sulfur-containing polycyclic aromatic compounds that are of interest for their potential applications in materials science.

Investigations into Sulfonyl Radical Generation and Reactivity

The generation of sulfonyl radicals from sulfonyl chlorides is a key step in many of the radical reactions involving this compound. Visible-light photoredox catalysis has emerged as a powerful and mild method for generating these reactive intermediates. rsc.org In these systems, a photocatalyst, upon excitation by visible light, can induce the single-electron reduction of the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical and a chloride anion.

The reactivity of the generated sulfonyl radical is diverse. It can add to alkenes and alkynes, initiating radical cascades or leading to difunctionalization of the unsaturated bond. For example, the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides has been achieved using tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor. researchgate.net This method is tolerant of a wide range of functional groups and is operationally simple and scalable. researchgate.net

The precise control over the generation and reactivity of sulfonyl radicals allows for the selective formation of different products. researchgate.net By tuning the reaction conditions, such as the choice of photocatalyst and additives, it is possible to favor different reaction pathways, leading to a variety of sulfonyl-containing compounds. researchgate.net

Impact of Positional Isomerism on Electronic Distribution and Reactivity Profiles

The positions of the bromo and sulfonyl chloride substituents on the naphthalene ring in this compound have a significant impact on the molecule's electronic distribution and, consequently, its reactivity. The electronic properties of naphthalene derivatives are influenced by both steric and electronic effects of the substituents. nih.govresearchgate.net

The naphthalene ring system itself is more reactive than benzene (B151609) towards electrophilic substitution, and the position of substitution is highly regioselective. The electronic nature of the bromo and sulfonyl chloride groups—both being electron-withdrawing—will influence the electron density of the naphthalene core. The sulfonyl chloride group is a strong electron-withdrawing group, which will deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-positions relative to its point of attachment. The bromo group is also deactivating but is ortho-, para-directing. The combined effect of these two groups will result in a complex pattern of reactivity.

A systematic study comparing the stability of diastereomers, conformers, and constitutional isomers has shown that while steric effects are often a primary consideration, electron delocalization can play a crucial and sometimes overriding role in determining the most stable isomer. nih.govresearchgate.net For disubstituted naphthalenes, the relative positions of the substituents can significantly affect the electronic and photochromic properties, as demonstrated in a study on zinc-based naphthalene diimide coordination polymers. rsc.org

Mechanistic Investigations of 1 Bromonaphthalene 2 Sulfonyl Chloride Transformations

Elucidation of Reaction Mechanisms Through Experimental Probes

Experimental techniques provide tangible evidence of reaction pathways. Probes such as radical clocks, control experiments, and electrochemical methods are instrumental in mapping the electronic and structural changes that occur during a reaction.

Radical clocks are powerful tools for detecting the presence of short-lived radical intermediates and measuring their lifetimes. illinois.eduwikipedia.org These experiments utilize a reactant that contains a radical-sensitive functional group which rearranges at a known rate (k_r). If a proposed reaction mechanism involves the formation of a radical on this molecule, the radical will either be trapped by another reagent in an intermolecular reaction or undergo the unimolecular rearrangement. wikipedia.org The ratio of unrearranged to rearranged products allows for the calculation of the rate of the competing trapping reaction. youtube.com

While nucleophilic substitution at the sulfonyl chloride group is typically ionic, the bromonaphthalene moiety could participate in reactions involving single-electron transfer (SET), generating a radical anion. In a hypothetical scenario designed to probe such a pathway, a derivative of 1-Bromonaphthalene-2-sulfonyl chloride functionalized with a radical clock, such as a cyclopropylmethyl group, could be employed. Formation of a radical on the naphthalene (B1677914) ring could lead to the rapid ring-opening of the cyclopropane, a well-calibrated radical clock reaction. youtube.com The detection of the ring-opened product would provide strong evidence for the intermediacy of a radical species. To date, specific applications of radical clock experiments to transformations of this compound have not been reported, but the methodology remains a viable strategy for investigating potential radical pathways. taylorandfrancis.comresearchgate.net

Control experiments are essential for isolating variables and confirming the role of specific reagents or intermediates. For transformations involving this compound, a primary focus would be to delineate the mechanism of nucleophilic substitution at the sulfur atom.

Distinguishing S_N2 vs. Dissociative Mechanisms: A common control experiment to probe for a dissociative mechanism (S_N1-like, involving a sulfonyl cation intermediate) is to monitor the reaction for a "common ion effect." If a dissociative pathway were operative, the addition of the chloride salt (the common ion) to the reaction mixture would suppress the dissociation of the sulfonyl chloride and decrease the reaction rate. The absence of a common ion effect in reactions of arenesulfonyl chlorides is often cited as evidence against a purely dissociative mechanism. rsc.org

Probing for Radical Intermediates: To test for the involvement of radical chain mechanisms, reactions can be conducted in the presence of radical inhibitors or scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT). A significant decrease in the reaction rate or yield upon the addition of these inhibitors would strongly suggest a radical-mediated pathway.

Solvent and Nucleophile Studies: Systematically varying the nucleophilicity and ionizing power of the solvent can provide insight into the transition state. For arenesulfonyl chlorides, the reaction rates often show a strong dependence on solvent nucleophilicity, which is characteristic of a bimolecular (S_N2) pathway where the nucleophile is directly involved in the rate-determining step.

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable data on the redox properties of a molecule, which can be directly related to its reactivity. wikipedia.orgcomsol.com CV measures the current response of a system to a linearly cycled potential sweep, revealing information about reduction and oxidation potentials, the stability of intermediates, and electron transfer kinetics. wikipedia.org

Studies on various naphthalenesulfonyl derivatives have utilized cyclic voltammetry to measure their activation potentials for reduction. researchgate.net These potentials are indicative of the energy required to inject an electron into the molecule, which is often the first step in a reductive cleavage process. For instance, 1- and 2-naphthalenesulfonyl derivatives have been shown to have activation potentials above -2.14 V vs SCE. researchgate.net This suggests they are more difficult to reduce than some other arenesulfonyl groups but are susceptible to cleavage by potent chemical reductants like magnesium in methanol. researchgate.net The CV data for a series of arenesulfonyl compounds can help predict their relative reactivity and selectivity in reductive transformations.

| Arenesulfonyl Group | Reported Activation Potential (V vs SCE) | Reference |

|---|---|---|

| 1-Naphthalenesulfonyl | > -2.14 | researchgate.net |

| 2-Naphthalenesulfonyl | > -2.14 | researchgate.net |

| Tosyl (p-Toluenesulfonyl) | ~ -1.99 (as N-tosylindole) | researchgate.net |

This data indicates that the naphthalene-based sulfonyl groups are generally less easily reduced than tosyl derivatives when attached to certain heterocycles, a key piece of mechanistic information for planning selective chemical transformations.

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry provides a powerful lens for viewing reaction mechanisms at the molecular level. By modeling reactants, products, intermediates, and transition states, methods like Density Functional Theory (DFT) can map out entire reaction energy profiles.

DFT has become a standard tool for investigating reaction mechanisms. For nucleophilic substitution at a sulfonyl chloride, a key question is whether the reaction proceeds through a concerted bimolecular (S_N2) pathway with a single transition state or a stepwise addition-elimination (A-E) mechanism involving a stable, pentacoordinate sulfurane intermediate.

Extensive DFT studies on the identity chloride-chloride exchange reaction in a wide range of arenesulfonyl chlorides have provided profound insight into this question. nih.gov The calculations reveal that the reaction proceeds via a single, central transition state, consistent with an S_N2 mechanism. nih.gov The potential energy surface shows a double-well profile, but the wells correspond to pre- and post-reaction ion-dipole complexes rather than a stable sulfurane intermediate. nih.gov This computational finding strongly argues against the A-E pathway for chloride exchange. For this compound, it is highly probable that its reactions with nucleophiles like chloride would follow this S_N2 pathway. DFT calculations allow for the precise determination of the activation barrier (ΔG‡) and the reaction energy (ΔG_rxn), providing quantitative predictions of reactivity.

| Parameter | Description | Typical Computational Result (Arenesulfonyl Chlorides) | Reference |

|---|---|---|---|

| Mechanism Type | Predicted pathway for chloride exchange | SN2 (single transition state) | nih.gov |

| Reactant/Product Complex | Ion-dipole complex formation energy | Calculated as stable relative to separated reactants | nih.gov |

| Transition State (TS) | Geometry of the highest energy point | Trigonal bipyramidal-like geometry at sulfur | nih.gov |

| Activation Energy | Energy barrier for the reaction | Correlates with experimental rate constants | nih.gov |

A significant advantage of computational modeling is its ability to characterize fleeting structures like transition states and high-energy intermediates that are difficult or impossible to observe experimentally. nih.gov

For the S_N2 reaction at the sulfur center of this compound, DFT calculations predict the structure of the transition state. In this state, the sulfur atom adopts a distorted trigonal bipyramidal geometry, with the incoming nucleophile and the leaving chloride group in apical-like positions. The calculations for arenesulfonyl chlorides show that this structure is a true transition state (a first-order saddle point on the potential energy surface) and not a stable intermediate. nih.gov

Furthermore, computational methods can predict other potential intermediates. For example, under reductive conditions, DFT can be used to calculate the electron affinity of this compound and model the structure of the resulting radical anion. Such calculations could predict whether the added electron localizes on the naphthalene π-system or the σ* orbital of the S-Cl or C-Br bonds, providing insight into the likely site of subsequent bond cleavage.

Advanced Spectroscopic and Computational Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural and Electronic Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for 1-Bromonaphthalene-2-sulfonyl chloride has been found in the surveyed academic literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific IR spectroscopic data for this compound is not available in the reviewed scientific papers and databases.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

While predicted mass spectrometry data is available in some databases, experimentally determined mass spectra and fragmentation analyses for this compound are not documented in the accessible literature.

Electron Diffraction Studies for Gas-Phase Molecular Structures

There are no published electron diffraction studies focusing on the gas-phase molecular structure of this compound.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Internal Rotation Barriers

Specific computational studies detailing the conformational analysis or the barriers to internal rotation for this compound have not been identified in academic research.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution

The naphthalene (B1677914) core is an electron-rich aromatic system. The bromine atom at the 1-position and the sulfonyl chloride group at the 2-position are both electron-withdrawing groups, which significantly influences the electron density distribution across the naphthalene ring. The NBO analysis would likely reveal a significant polarization of the C-Br and C-S bonds, with the carbon atoms of the naphthalene ring bearing a partial positive charge and the bromine, sulfur, and chlorine atoms bearing partial negative charges.

A hypothetical summary of NBO analysis results for this compound is presented in the table below. This data is illustrative and based on general principles of organic chemistry and computational studies of similar molecules.

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| C (Aromatic) | -0.1 to +0.2 | sp² |

| Br | -0.1 | sp³ |

| S | +1.5 | sp³ |

| O | -0.8 | sp² |

| Cl | -0.3 | sp³ |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the excited state properties of molecules, such as electronic absorption and emission spectra. For this compound, TD-DFT calculations would provide valuable insights into its photophysical behavior. Although specific TD-DFT studies on this compound are not prevalent in the literature, the expected outcomes can be projected based on studies of other functionalized naphthalene derivatives.

The electronic transitions of this compound would be dominated by π-π* transitions within the naphthalene ring system. The presence of the bromo and sulfonyl chloride substituents would be expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene, due to the extension of the conjugated system and the influence of the electron-withdrawing groups.

TD-DFT calculations would allow for the determination of the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The lowest energy transition would likely correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The character of these frontier orbitals would be influenced by the substituents, with the HOMO likely having significant contributions from the naphthalene π-system and the LUMO potentially having contributions from the antibonding orbitals associated with the sulfonyl chloride group.

An illustrative table of predicted TD-DFT data for this compound is provided below. The values are hypothetical and serve to demonstrate the type of information that would be obtained from such a study.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.8 | 326 | 0.25 | HOMO → LUMO (π-π) |

| S₀ → S₂ | 4.2 | 295 | 0.15 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 4.5 | 275 | 0.40 | HOMO → LUMO+1 (π-π*) |

Multiconfigurational Self-Consistent Field (CASSCF) Calculations for Excited-State Dynamics

For a more accurate description of the excited-state potential energy surfaces and the dynamics of photochemical processes, Multiconfigurational Self-Consistent Field (CASSCF) calculations are often employed. This method is particularly important for studying regions of the potential energy surface where multiple electronic states are close in energy, such as at conical intersections, which can facilitate rapid non-radiative decay back to the ground state.

While there are no specific CASSCF studies on this compound in the available literature, such calculations would be instrumental in understanding its photostability and the pathways of energy dissipation after photoexcitation. For a molecule with a heavy atom like bromine, intersystem crossing (ISC) from the singlet excited state to a triplet state can be a significant deactivation pathway. CASSCF, often combined with methods to account for dynamic electron correlation (e.g., CASPT2), can be used to calculate the energies of the relevant singlet and triplet states and to identify potential crossing points between their potential energy surfaces.

These calculations could reveal, for example, the barriers to different photochemical reaction pathways or the lifetimes of the excited states. Understanding these dynamics is crucial for the rational design of photoactive materials with desired properties, such as high fluorescence quantum yields or efficient triplet state formation for applications in photodynamic therapy or organic light-emitting diodes (OLEDs).

Prediction of Utility in Designing Photoactive Materials

Based on the theoretical understanding derived from the computational methodologies discussed above, this compound possesses several structural features that suggest its potential utility in the design of novel photoactive materials.

The substituted naphthalene core provides a rigid and fluorescent platform. The presence of the electron-withdrawing sulfonyl chloride group can be exploited for further functionalization. The sulfonyl chloride is a reactive handle that can readily undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the facile attachment of other functional moieties to the naphthalene scaffold, enabling the tuning of its photophysical and material properties.

For instance, reaction with fluorescent dyes could lead to the development of FRET (Förster Resonance Energy Transfer) probes for biological imaging. The introduction of electron-donating groups through the sulfonyl chloride linker could create donor-acceptor systems with interesting charge-transfer properties, which are relevant for applications in organic electronics, such as organic photovoltaics (OPVs) and non-linear optics (NLO).

The presence of the bromine atom also offers a site for further chemical modification via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This provides an additional route to extend the π-conjugated system and to construct more complex photoactive architectures. Furthermore, the heavy-atom effect of bromine could promote intersystem crossing to the triplet state, making derivatives of this compound potential candidates for use as triplet sensitizers in photochemistry or as phosphorescent emitters in OLEDs.

Applications of 1 Bromonaphthalene 2 Sulfonyl Chloride in Advanced Organic Synthesis and Chemical Biology Research

As a Building Block for Complex Molecular Architectures

1-Bromonaphthalene-2-sulfonyl chloride is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of intricate molecular structures. Its chemical architecture, featuring a reactive sulfonyl chloride group and a bromine-substituted naphthalene (B1677914) core, allows for sequential and site-selective modifications. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide array of nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonates, and sulfonic acid esters, respectively. This reactivity is fundamental to its role in constructing larger molecules.

Simultaneously, the bromo-substituent on the naphthalene ring system is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This dual reactivity enables chemists to first elaborate the sulfonyl chloride group and then use the brominated core as a handle for further molecular diversification, making it a valuable building block for creating complex scaffolds.

Synthesis of Pharmaceuticals and Agrochemicals

The naphthalene sulfonamide motif is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound is an important precursor for generating libraries of potential therapeutic and agrochemical agents. The primary synthetic route involves the reaction of the sulfonyl chloride with primary or secondary amines to forge a robust sulfonamide linkage.

While specific, named pharmaceuticals directly synthesized from this compound are not extensively documented in publicly available literature, its utility lies in the systematic exploration of chemical space around a known active core. For instance, many marketed drugs and experimental compounds contain a sulfonamide group attached to an aromatic or heteroaromatic ring system. By using this compound, medicinal chemists can synthesize novel analogues of existing drugs, where the bromonaphthalene group imparts distinct properties of lipophilicity, steric bulk, and metabolic stability. The bromine atom can later be used as a point of attachment for other functional groups to probe structure-activity relationships (SAR) and optimize the compound's pharmacological profile. This strategy is central to modern drug discovery and the development of new agrochemicals, where fine-tuning of a molecule's properties is essential for efficacy and safety. nih.gov

Development of Enzyme Inhibitors and Related Bioactive Molecules

The sulfonamide functional group is a cornerstone of many enzyme inhibitors because it can act as a transition-state analogue or a zinc-binding group within the active site of metalloenzymes. The reaction of this compound with amines, particularly amino acids or peptide fragments, yields naphthalenesulfonamides that can be potent and selective inhibitors of various enzymes. nih.gov

Research into related naphthalenesulfonamide derivatives has demonstrated significant inhibitory activity against several important enzyme classes. For example, compounds bearing this moiety have been investigated as inhibitors of tubulin polymerization for anticancer applications and as inhibitors of carbonic anhydrases, which are implicated in diseases like glaucoma and cancer. nih.govnih.govmdpi.com The bulky, hydrophobic naphthalene core can engage in favorable van der Waals and π-stacking interactions within the enzyme's binding pocket, while the sulfonamide group coordinates with key residues or metal ions. The bromine atom can further enhance binding through halogen bonding or serve as a synthetic handle to attach additional pharmacophoric elements.

| Compound Class | Enzyme/Process Target | Reported Activity (Example) | Potential Therapeutic Area |

|---|---|---|---|

| Naphthalene Sulfonamides | Tubulin Polymerization | IC50 = 0.51 µM (MCF-7 cell line) nih.gov | Anticancer |

| Naphthalene Sulfonamides | Cyclooxygenase (COX) | Inhibition of COX-1 and COX-2 core.ac.uk | Anti-inflammatory |

| Aryl Sulfonamides | Carbonic Anhydrase (CA) | KI values in the nanomolar range (e.g., 33.5 nM for CA II) nih.gov | Glaucoma, Epilepsy, Cancer |

| Aryl Sulfonamides | Cholinesterases (AChE/BChE) | KI values in the nanomolar range (e.g., 24.4 nM for BChE) nih.gov | Alzheimer's Disease |

Role as a Derivatization Reagent in Analytical Methodologies

Chemical derivatization is a technique used to modify an analyte to enhance its suitability for a particular analytical method, such as improving its chromatographic behavior, increasing its volatility, or enhancing its detectability.

Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

This compound is a prime candidate for use as a pre-column derivatization reagent for the analysis of compounds containing primary and secondary amine or phenolic hydroxyl groups by HPLC, particularly when coupled with mass spectrometry (MS) detection. Although specific applications using this exact reagent are not widely published, its utility can be inferred from the well-established principles of similar derivatizing agents. nih.gov

The reaction of the sulfonyl chloride group with a target functional group on an analyte covalently attaches the bromonaphthalene moiety to the molecule. This modification serves three key purposes for HPLC-MS analysis:

Improved Chromatographic Behavior: The large, nonpolar naphthalene ring significantly increases the hydrophobicity of polar analytes (like amino acids or small polar metabolites), leading to better retention and separation on common reversed-phase HPLC columns.

Enhanced UV-Vis Detection: The naphthalene system is a strong chromophore, meaning it absorbs ultraviolet light effectively. This allows for sensitive detection using standard HPLC UV-Vis detectors.

Facilitated Mass Spectrometry Detection: The presence of a bromine atom is particularly advantageous for MS detection. Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion (M) is accompanied by an (M+2) ion of almost equal intensity. This distinctive "doublet" signature makes the derivatized analyte easy to identify and differentiate from background noise and co-eluting interferences, greatly increasing the confidence of identification. researchgate.netnih.govacs.org

| Structural Moiety | Function in Derivatization | Analytical Advantage |

|---|---|---|

| Sulfonyl Chloride (-SO2Cl) | Reactive Group | Covalently attaches to primary/secondary amines and phenols. |

| Naphthalene Core | Chromophore / Hydrophobic Tail | Enhances UV-Vis detection and improves reversed-phase HPLC separation. |

| Bromine Atom (-Br) | Isotopic Label | Provides a characteristic M/M+2 signal in mass spectrometry for confident identification. nih.gov |

Precursors in the Synthesis of Organosulfur Compounds

Sulfonyl chlorides are foundational starting materials for a wide range of other organosulfur compounds beyond sulfonamides. They can be reduced to sulfinates and thiols or used to generate sulfones and thiosulfonates.

Facile Conversion to Sodium Sulfinates

One of the most common and straightforward transformations of aryl sulfonyl chlorides is their reduction to the corresponding sodium sulfinate salts. researchgate.net Sodium sulfinates are themselves versatile synthetic intermediates, serving as precursors for sulfones, sulfoxides, and other sulfur-containing molecules. nih.gov

The conversion of this compound to sodium 1-bromonaphthalene-2-sulfinate is typically achieved through a simple reduction reaction. The most widely used method involves treating the sulfonyl chloride with a mild reducing agent, such as sodium sulfite (B76179) (Na₂SO₃), in an aqueous solution. The reaction is often performed in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. This process is generally high-yielding and provides the desired sodium sulfinate in a clean manner. nih.govgoogle.com The resulting sodium 1-bromonaphthalene-2-sulfinate can then be used in subsequent reactions, such as couplings to form sulfones or as a source for generating sulfonyl radicals.

| Starting Material | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Sodium Sulfite (Na₂SO₃) | Sodium 1-bromonaphthalene-2-sulfinate | Aqueous solution, often with NaHCO₃, heated (e.g., 70-80 °C) nih.gov |

Synthesis of Diverse Sulfonamide and Sulfonate Derivatives

The primary application of this compound in organic synthesis is centered around the high reactivity of the sulfonyl chloride group. This functional group serves as a powerful electrophile, readily undergoing nucleophilic substitution with a wide array of nitrogen and oxygen nucleophiles to yield the corresponding sulfonamides and sulfonate esters. This reactivity is the cornerstone for creating libraries of structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Sulfonamide Synthesis: The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. acs.org The versatility of this method allows for the incorporation of a vast range of amine-containing fragments, leading to sulfonamides with varied steric and electronic properties. While specific examples starting directly from this compound are not extensively detailed in the literature, the reaction pathway is well-established for analogous naphthalene sulfonyl chlorides. For instance, various naphthalene-sulfonamide antagonists of the human CCR8 receptor have been synthesized using this fundamental reaction. nih.govacs.org

A general scheme for this transformation is the reaction of the sulfonyl chloride with an amine (R¹R²NH) to produce the target N-substituted sulfonamide. This straightforward and high-yielding protocol is a foundational tool for generating compound libraries for drug discovery. nih.gov

Sulfonate Ester Synthesis: In a similar fashion, this compound can react with alcohols or phenols to form sulfonate esters. This reaction, often performed in the presence of a base, provides access to another important class of organic compounds. Sulfonate esters are not only stable compounds in their own right but are also recognized as effective sulfonylating agents and have applications as intermediates in further chemical transformations. nih.govresearchgate.net The synthesis is adaptable to a wide variety of hydroxyl-containing compounds, enabling the creation of diverse sulfonate ester derivatives.

The following table illustrates representative transformations of naphthalene sulfonyl chlorides with various nucleophiles, analogous to the expected reactivity of this compound.

| Reactant 1 (Sulfonyl Chloride) | Reactant 2 (Nucleophile) | Product Class | General Reaction Conditions | Reference |

|---|---|---|---|---|

| Naphthalene-1-sulfonyl chloride | Primary/Secondary Amine (e.g., 4-methoxyaniline) | Sulfonamide | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2), Room Temperature | acs.org |

| Naphthalene-1-sulfonyl chloride | Alcohol/Phenol (e.g., Phenol) | Sulfonate Ester | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2), 0 °C to Room Temperature | nih.gov |

| 4-Amino-1-naphthalenesulfonyl chloride derivative | Piperidine derivative | Sulfonamide | Base (Et3N), Solvent (CH2Cl2) | acs.org |

| Naphthalene-1-sulfonyl chloride | 3,4,5-trimethoxyaniline | Sulfonamide | Base (Et3N), Solvent (CH2Cl2), Room Temperature, 6h | nih.gov |

Engineering of Synthetic Receptors and Catalysts

A thorough review of scientific literature did not yield specific research findings detailing the application of this compound in the engineering of synthetic receptors or catalysts. While sulfonyl chlorides as a chemical class have been mentioned as potential building blocks for such applications due to their ability to form stable covalent linkages, nih.gov direct examples employing the this compound scaffold for these specific purposes are not documented. The development of synthetic receptors is a complex field involving modular design principles, nih.govescholarship.org and the precise role of this particular compound remains an area for future exploration.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry for Sustainable Synthesis

The synthesis of aryl sulfonyl chlorides, including 1-bromonaphthalene-2-sulfonyl chloride, is often reliant on traditional batch processes that can be hazardous and inefficient. The transition to continuous flow chemistry offers a promising alternative for a more sustainable and scalable production. Flow chemistry provides significant advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automated process control. mdpi.com

Future research will likely focus on developing a multi-step continuous flow process for this compound. This could involve the initial bromination of naphthalene (B1677914) followed by chlorosulfonation in a series of connected reactors, such as continuous stirred-tank reactors (CSTRs). mdpi.com Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and reduced waste generation. The integration of real-time monitoring and automated feedback loops would further optimize the synthesis for consistency and efficiency on a large scale. mdpi.com This approach aligns with the principles of green chemistry by improving the environmental footprint of producing this key chemical intermediate.

Exploration of Novel Catalytic Systems for Functionalization

The dual reactivity of this compound, stemming from its bromo and sulfonyl chloride functional groups, makes it an ideal substrate for exploring novel catalytic transformations. The bromine atom on the naphthalene ring is amenable to a variety of cross-coupling reactions, while the sulfonyl chloride group is a potent electrophile for reactions with nucleophiles. molport.com

Emerging research is expected to explore advanced catalytic systems to selectively functionalize one site in the presence of the other. For instance, palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Kumada-Tamao-Corriu, could be employed to form new carbon-carbon bonds at the C1 position. Concurrently, the development of chemoselective catalysts could enable the transformation of the sulfonyl chloride group into sulfonamides or sulfonate esters without disturbing the bromo substituent. molport.comsigmaaldrich.cn Photocatalysis represents another frontier, potentially offering mild and selective methods for activating specific bonds within the molecule, leading to novel reaction pathways and the synthesis of complex derivatives that are otherwise difficult to access.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, thereby guiding the rational design of new derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reaction mechanisms of this compound and its potential derivatives. nih.gov Such studies can elucidate the kinetics and thermodynamics of nucleophilic substitution at the sulfonyl group, helping to predict how different substituents on the naphthalene ring will influence reaction rates and outcomes. nih.govresearchgate.net

Future research will leverage these computational approaches to design derivatives with tailored reactivity. For example, by modeling the transition states of reactions, researchers can predict which derivatives will be more or less reactive towards specific nucleophiles. nih.gov This in-silico screening can significantly reduce the experimental effort required to develop new compounds with desired properties. Hirshfeld surface analysis and other computational techniques can also provide insights into the non-covalent interactions of these molecules, which is crucial for designing materials with specific solid-state properties, such as in crystal engineering. nih.gov This predictive power will accelerate the discovery of new reagents and functional molecules based on the this compound scaffold.

| Computational Technique | Application Area | Predicted Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states and reaction pathways (e.g., SN2 vs. addition-elimination) | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Prediction of biological activity for novel sulfonamide derivatives | magtech.com.cn |

| Hirshfeld Surface Analysis | Crystal Engineering & Materials Science | Analysis of intermolecular interactions and prediction of crystal packing | nih.gov |

| Molecular Dynamics (MD) | Polymer Science | Simulation of polymer chain conformation and material bulk properties | N/A |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a halogenated polycyclic aromatic hydrocarbon and a reactive sulfonyl group makes this compound a highly attractive building block for advanced materials. Interdisciplinary research bridging organic synthesis and materials science is set to explore its potential in creating novel functional materials.

Naphthalene derivatives are known for their unique photophysical properties and are considered excellent candidates for organic electronic devices. gatech.edunih.gov The rigid, planar structure of the naphthalene core can be exploited to construct polymers and small molecules for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and photovoltaics. gatech.edu The sulfonyl group can be used to attach various functional moieties or to tune the electronic properties of the resulting material. For instance, sulfur-containing heterocycles are widely used in organic semiconductors, and the oxidation state of sulfur can modulate fluorescence efficiency. nih.gov Furthermore, the high refractive index of bromonaphthalene derivatives is a valuable property for optical materials. innospk.comwikipedia.org Future work will likely involve the synthesis of novel polymers and metal-organic frameworks (MOFs) using this compound as a key monomer or linker, targeting materials with tailored electronic, optical, and porous properties. rsc.orgresearchgate.net

| Material Class | Potential Application | Role of this compound | Reference |

|---|---|---|---|

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs), OLEDs | Monomer providing a rigid, electron-rich naphthalene core | gatech.edunih.gov |

| Functional Dyes & Pigments | Specialty colorants, sensors | Precursor for complex chromophores via functionalization | |

| High Refractive Index Polymers | Optical lenses, coatings, encapsulants for LEDs | Monomer contributing to a high overall refractive index | innospk.comwikipedia.org |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Organic linker after conversion to a coordinating group (e.g., carboxylate) | rsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-Bromonaphthalene-2-sulfonyl chloride with high purity?

- Methodological Answer: Synthesis typically involves bromination and sulfonation of naphthalene derivatives. For bromination, controlled addition of bromine or brominating agents (e.g., PBr₃) under anhydrous conditions is essential to avoid side reactions. Sulfonation can be achieved using chlorosulfonic acid, followed by quenching with HCl to isolate the sulfonyl chloride. Purification via fractional distillation or column chromatography (using silica gel and non-polar solvents) is recommended. Validate purity using NMR (¹H/¹³C) and GC-MS to confirm the absence of unreacted precursors or byproducts like 2-bromonaphthalene derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use ¹H NMR (chemical shifts for aromatic protons and sulfonyl/bromo groups) and FT-IR (S=O stretching at ~1370–1350 cm⁻¹ and ~1180–1160 cm⁻¹).

- Purity Assessment: GC-MS with a non-polar capillary column (e.g., DB-5) to detect impurities.

- Quantitative Analysis: HPLC with UV detection (λ = 254 nm) for precise quantification. Cross-reference with standards of structurally similar compounds like 2-bromonaphthalene .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to prevent inhalation exposure.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- Storage: Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Monitor for decomposition via periodic FT-IR analysis .

Advanced Research Questions

Q. How can mechanistic studies resolve competing pathways in sulfonation-bromination reactions?

- Methodological Answer: Use isotopic labeling (e.g., deuterated naphthalene) to track regioselectivity. Kinetic studies under varying temperatures and reagent stoichiometries can identify rate-determining steps. Computational modeling (DFT) of intermediate stability (e.g., Wheland intermediates) provides insights into preferential substitution at the 2-position. Compare results with analogous systems like 2-chloro-4-fluorobenzenesulphonyl chloride to validate hypotheses .

Q. How should researchers address contradictions in reported toxicity data for naphthalene sulfonyl chlorides?

- Methodological Answer: Conduct comparative toxicity assays using standardized protocols (e.g., OECD Test No. 423 for acute oral toxicity). Control variables such as solvent choice (DMSO vs. saline) and purity of test compounds. Cross-validate findings against databases like ATSDR’s toxicological profiles for naphthalene derivatives. Use in vitro models (e.g., HepG2 cells) to assess metabolic activation pathways that may explain discrepancies .

Q. What methodologies are suitable for assessing environmental persistence and bioaccumulation?

- Methodological Answer:

- Persistence: Perform OECD 301B (Ready Biodegradability Test) under aerobic conditions.

- Bioaccumulation: Measure log Kow (octanol-water partition coefficient) via shake-flask method. Compare with structurally similar compounds like 1-bromonaphthalene, which has a water hazard class of 1 (low mobility).

- Ecotoxicity: Use Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests. Note that sulfonyl chlorides often hydrolyze rapidly in water, reducing long-term ecological risks .

Q. How can researchers design derivatives for drug discovery while minimizing reactivity issues?

- Methodological Answer: Replace the sulfonyl chloride group with stable bioisosteres (e.g., sulfonamides) via nucleophilic substitution with amines. Optimize bromine’s position using molecular docking studies to enhance target binding. For example, derivatives of 1-methylimidazole-4-sulfonyl chloride show reduced electrophilicity while retaining activity. Monitor stability under physiological pH (7.4) using accelerated degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.